2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, a butadiene moiety, and phenyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diphenylbutadiene with 1-phenylquinoline under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid like perchloric acid, which facilitates the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: A simpler analog with similar structural features but lacking the butadiene moiety.
2,4-Diphenylbutadiene: Contains the butadiene moiety but lacks the quinoline core.
1-Phenylquinoline: Similar to 2-Phenylquinoline but with a different substitution pattern.
Uniqueness
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate is unique due to its combination of a quinoline core, butadiene moiety, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
90328-36-2 |
---|---|
Molecular Formula |
C31H24ClNO4 |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
2-(2,4-diphenylbuta-1,3-dienyl)-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C31H24N.ClHO4/c1-4-12-25(13-5-1)20-21-28(26-14-6-2-7-15-26)24-30-23-22-27-16-10-11-19-31(27)32(30)29-17-8-3-9-18-29;2-1(3,4)5/h1-24H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QTLRLOAOMOIHJJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=CC2=[N+](C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.